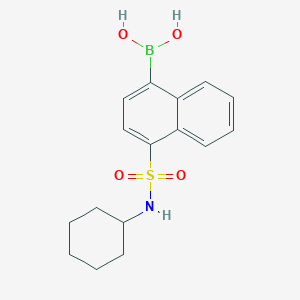
(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid
Vue d'ensemble
Description
(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid is a useful research compound. Its molecular formula is C16H20BNO4S and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Boronic acids are generally known for their ability to form stable covalent bonds with proteins, enzymes, and other biological targets, which can influence various biochemical processes .
Mode of Action
Boronic acids, including this compound, are often used in suzuki–miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the synthesis of complex organic compounds . These reactions are crucial in various fields, including medicinal chemistry and materials science .
Result of Action
The compound’s role in suzuki–miyaura coupling reactions suggests it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Activité Biologique
(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, have been studied for their diverse applications in drug development, particularly in the treatment of cancer and other diseases.
- IUPAC Name : this compound
- CAS Number : 1704120-99-9
- Molecular Formula : C14H18BNO3S
- Molecular Weight : 295.27 g/mol
The mechanism of action of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly relevant in the context of enzyme inhibition, where boronic acids can act as inhibitors by binding to the active sites of enzymes involved in disease pathways. The specific interactions and pathways for this compound require further investigation, but it is hypothesized that it may interact with proteasomal pathways similar to other boronic acid derivatives like bortezomib .
Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews Cancer highlighted the effectiveness of boronic acid derivatives in targeting cancer cells by inhibiting the proteasome pathway. The introduction of a sulfamoyl group was noted to enhance the solubility and bioavailability of these compounds, which could be beneficial for this compound in therapeutic applications .
Case Study 2: Antimicrobial Activity
Research conducted on related compounds showed promising results regarding their antimicrobial efficacy against various bacterial strains. The presence of the naphthalene ring system is believed to contribute to this activity by facilitating interactions with microbial cell membranes .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1704120-99-9 | 295.27 g/mol | Anticancer, Antimicrobial |
| Bortezomib | 179324-69-7 | 384.43 g/mol | Proteasome inhibitor |
| Vaborbactam | 267221-88-5 | 371.28 g/mol | β-lactamase inhibitor |
Propriétés
IUPAC Name |
[4-(cyclohexylsulfamoyl)naphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4S/c19-17(20)15-10-11-16(14-9-5-4-8-13(14)15)23(21,22)18-12-6-2-1-3-7-12/h4-5,8-12,18-20H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRFNQSFPWSYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CCCCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















